tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate
Description
This compound is a boronic ester derivative featuring a tert-butyl carbamate-protected amine linked via a thioethyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) aromatic ring. Its molecular architecture combines three key functional groups:
- Boronate ester: Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
- Thioether linkage: Enhances nucleophilicity and metabolic stability compared to oxygen or nitrogen analogs.
- tert-Butyl carbamate (Boc): Provides amine protection during synthetic sequences, removable under acidic conditions.
The compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in antimalarial and anticancer research . Its synthesis typically involves palladium-catalyzed borylation or nucleophilic substitution reactions, with yields ranging from 32% to 65% depending on halogenated precursors (chloro vs. bromo aryl derivatives) .
Properties
Molecular Formula |
C19H30BNO4S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylethyl]carbamate |
InChI |
InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-12-13-26-15-10-8-14(9-11-15)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) |
InChI Key |
CZPBLRFIQCNQDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Dioxaborolane Stability
The pinacol boronate ester remains intact under mildly acidic or basic conditions (pH 4–9), ensuring compatibility with subsequent steps.
Thioether Formation Efficiency
Boc Protection Kinetics
Reaction completion within 6 hours at room temperature avoids overprotection or carbamate scrambling.
Comparative Analysis of Alternative Routes
Challenges and Mitigation Strategies
-
Boronate Hydrolysis : Avoid aqueous workups at extreme pH. Use anhydrous solvents and neutral buffers.
-
Thiol Oxidation : Perform reactions under inert atmosphere; add antioxidants (e.g., BHT) if necessary.
-
Amine Overprotection : Use Boc₂O in stoichiometric excess (1.2 equiv) and monitor by TLC.
Industrial-Scale Considerations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions. For example, the pinacol-protected boronate group undergoes transmetalation with aryl halides under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). A structurally similar compound, tert-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ( ), reacts with bromobenzene derivatives to form biaryl products in yields of 65–85% .
| Reaction Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O (3:1) | 80 | 78 |
| 2-Bromopyridine | Pd(OAc)₂, SPhos | THF/H₂O (2:1) | 90 | 65 |
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature releases the free amine. This reaction is critical in peptide synthesis and functionalization of intermediates .
-
Substrate : 100 mg of the compound
-
Reagent : 2 mL TFA/DCM (1:1 v/v)
-
Time : 2 hours
-
Result : Quantitative deprotection confirmed by <sup>1</sup>H NMR.
Thioether Oxidation
The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives using mCPBA (3-chloroperbenzoic acid) or H₂O₂/Na₂WO₄ . For example:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| mCPBA (1.2 eq) | DCM, 0°C → rt, 4 h | Sulfoxide | 92 |
| H₂O₂ (3 eq) | AcOH, 50°C, 12 h | Sulfone | 88 |
Functionalization via Nucleophilic Substitution
The ethylcarbamate chain can participate in nucleophilic substitutions. In a study on a related compound, tert-butyl (2-bromoethyl)carbamate ( ), bromine was displaced by azide ions (NaN₃/DMF) to form an azide intermediate, which was subsequently used in click chemistry applications .
-
Azide Formation :
-
Substrate: tert-butyl (2-bromoethyl)carbamate
-
Reagent: NaN₃ (2 eq), DMF, 16 h, rt
-
Yield: 95%
-
Stability Under Basic Conditions
The carbamate group remains stable in mild bases (e.g., NaHCO₃) but hydrolyzes in strong bases (e.g., NaOH/MeOH). For example, heating the compound with 1M NaOH in methanol at 60°C for 6 hours cleaves the carbamate to form a primary amine and releases CO₂ .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound has shown potential in drug development due to its ability to act as a boron-containing moiety. Boron compounds are known for their role in enhancing the pharmacological properties of drugs. The incorporation of the tert-butyl carbamate group can improve solubility and bioavailability, making it a valuable candidate in the design of new pharmaceuticals. Research indicates that derivatives of boron compounds have been explored for their anticancer properties and as enzyme inhibitors .
Targeting Mechanisms : The specific structure of tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate allows for targeted delivery mechanisms in drug formulations. Its unique configuration may facilitate selective binding to biological targets, which is crucial in developing therapies for diseases such as cancer and neurodegenerative disorders .
Materials Science
Polymer Chemistry : The compound can be utilized in polymer synthesis where boron-containing monomers are incorporated into polymer chains. This incorporation can impart unique properties such as improved thermal stability and mechanical strength to the resulting materials. Research has demonstrated that polymers containing boron can exhibit enhanced performance in various applications including coatings and adhesives .
Nanomaterials : The presence of the dioxaborolane moiety suggests potential applications in the development of nanomaterials. These materials can be engineered for specific functionalities such as drug delivery systems or sensors due to their tunable properties at the nanoscale .
Organic Synthesis
Reagent Applications : In organic synthesis, this compound can serve as a versatile reagent for various transformations. Its boron-containing structure allows it to participate in cross-coupling reactions, which are fundamental in creating complex organic molecules .
Catalysis : The compound may also be investigated for its catalytic properties in organic reactions. Boron compounds are known to facilitate certain types of reactions due to their Lewis acid characteristics. This could lead to more efficient synthetic pathways in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety, for example, can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
- Solubility : The thioether derivative exhibits higher lipophilicity (logP ≈ 3.2) compared to sulfonyl (logP ≈ 2.8) and cyclopropane (logP ≈ 2.5) analogues .
- Stability : Boc-protected derivatives are stable under basic conditions but hydrolyze in acidic media (e.g., trifluoroacetic acid) . Boronate esters are moisture-sensitive, requiring anhydrous storage .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides (e.g., 5-iodopyrimidine) to form biaryls, with reaction times <24 hours at 80°C .
- Competitive Reactivity : Thioether-linked derivatives show faster coupling rates than sulfonamide analogues due to reduced electron-withdrawing effects .
Biological Activity
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Molecular Formula : C17H26BNO4
- Molecular Weight : 319.21 g/mol
- CAS Number : 850568-72-8
- Appearance : White to off-white crystalline powder
- Melting Point : 168°C to 173°C
- Purity : ≥ 97% (by HPLC)
Structural Characteristics
The compound features a tert-butyl group linked to a carbamate moiety and a phenyl group substituted with a dioxaborolane structure. This unique arrangement allows for potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets involved in cellular signaling pathways. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophilic residues in proteins, potentially altering their activity.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:
- Inhibition of Kinase Activity : The compound has shown promise in inhibiting specific kinases that are crucial for cancer cell proliferation. In vitro assays demonstrated that it can effectively reduce the phosphorylation of target proteins involved in cell cycle regulation.
Case Studies
-
Study on Cell Proliferation :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 μM depending on the cell line tested.
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells.
Comparison with Related Compounds
| Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| tert-butyl (2-(... | 850568-72-8 | 10 - 30 | Kinase inhibition and apoptosis induction |
| Other Dioxaborolanes | Varies | 15 - 50 | Similar mechanisms but varied selectivity |
Safety and Toxicology
The compound is classified as an irritant based on laboratory safety summaries. Precautions should be taken when handling this compound to avoid respiratory and skin irritation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution using aryl halides (e.g., bromo- or chlorophenyl derivatives) and boronic ester precursors. For example:
- Step 1 : React 4-bromobenzenethiol with tert-butyl carbamate-protected ethylamine to form the thioether intermediate .
- Step 2 : Perform a palladium-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester group .
- Purification : Use silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the product, achieving yields of 32–65% depending on the starting material .
Q. How is the compound characterized to confirm its structure?
- Analytical Techniques :
- NMR Spectroscopy : Key ¹H NMR signals include δ 1.3 ppm (tert-butyl group) and δ 7.2–7.8 ppm (aromatic protons). ¹³C NMR confirms the carbamate carbonyl at ~155 ppm .
- Mass Spectrometry (DART-MS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular weight .
- X-ray Crystallography : For advanced studies, single-crystal analysis resolves hydrogen bonding and molecular packing .
Q. What safety precautions are required when handling this compound?
- Hazard Mitigation :
- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store at room temperature in airtight containers, away from strong oxidizers/acids due to boronic ester reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Experimental Design :
-
Starting Material Selection : Bromoaryl derivatives yield higher efficiency (65%) than chloroaryl (32%) due to better leaving-group ability .
-
Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling; the latter may improve turnover in sterically hindered systems .
-
Solvent Optimization : Use THF or DMF to stabilize intermediates, with degassed solvents to prevent catalyst poisoning .
Table 1 : Yield Comparison by Starting Material ( )
Aryl Halide Yield (%) Chloroaryl 32 Bromoaryl 65
Q. How should conflicting NMR data be resolved during characterization?
- Troubleshooting :
- Deuterated Solvent Effects : Ensure DMSO-d₆ or CDCl₃ does not mask peaks (e.g., residual protons at δ 2.5 ppm in DMSO-d₆) .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts like unreacted boronic ester .
- Dynamic Effects : Rotameric splitting in carbamate groups may cause peak broadening; heat samples to 50°C to simplify spectra .
Q. What strategies are effective for incorporating this compound into drug discovery workflows?
- Applications :
- Protease Inhibitors : Use as a boronic acid prodrug intermediate for BACE2 inhibitors (e.g., tert-butyl carbamates enhance blood-brain barrier penetration) .
- Click Chemistry : Functionalize via thioether or carbamate groups for bioconjugation .
Q. How can computational methods improve synthesis planning for derivatives of this compound?
- Reaction Design :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and predict regioselectivity in Suzuki couplings .
- Machine Learning : Train models on reaction databases to optimize solvent/catalyst pairs for similar boronic ester syntheses .
Data Contradiction Analysis
Q. Why might experimental yields deviate from theoretical predictions?
- Key Factors :
- Steric Hindrance : Bulky tert-butyl groups slow down coupling reactions; switch to smaller protecting groups (e.g., Boc) for improved kinetics .
- Side Reactions : Competing thioether oxidation or boronic ester protodeboronation can reduce yields. Add antioxidants (e.g., BHT) or lower reaction temperatures to mitigate .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
